molecular formula C5H9Cl2NO2 B1203040 3-(Dichloroamino)-3-methylbutanoic acid CAS No. 82224-85-9

3-(Dichloroamino)-3-methylbutanoic acid

Cat. No.: B1203040
CAS No.: 82224-85-9
M. Wt: 186.03 g/mol
InChI Key: DOROJKAARCRGPI-UHFFFAOYSA-N
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Description

3-(Dichloroamino)-3-methylbutanoic acid is a halogenated amino acid derivative characterized by a dichloroamino (-NCl₂) group and a methyl substituent at the β-position of the butanoic acid backbone. The dichloroamino group confers unique reactivity due to the electron-withdrawing nature of chlorine atoms, distinguishing it from related compounds with amino, oxo, or protected amino groups .

Properties

CAS No.

82224-85-9

Molecular Formula

C5H9Cl2NO2

Molecular Weight

186.03 g/mol

IUPAC Name

3-(dichloroamino)-3-methylbutanoic acid

InChI

InChI=1S/C5H9Cl2NO2/c1-5(2,8(6)7)3-4(9)10/h3H2,1-2H3,(H,9,10)

InChI Key

DOROJKAARCRGPI-UHFFFAOYSA-N

SMILES

CC(C)(CC(=O)O)N(Cl)Cl

Canonical SMILES

CC(C)(CC(=O)O)N(Cl)Cl

Other CAS No.

82224-85-9

Synonyms

chloramine acid
IRX 1767
IRX-1767

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(Dichloroamino)-3-methylbutanoic acid with analogous butanoic acid derivatives, focusing on functional groups, molecular properties, and applications inferred from the evidence.

3-Methyl-2-oxobutanoic Acid

  • CAS : 759-05-7 | Formula : C₅H₈O₃ | Molecular Weight : 116.12 g/mol
  • Key Features: Contains a ketone (2-oxo) group instead of the dichloroamino moiety.
  • Comparison: The oxo group enhances electrophilicity at the α-carbon, making it reactive in keto-enol tautomerism and condensation reactions. In contrast, the dichloroamino group likely increases acidity at the β-position and may participate in nucleophilic substitution or elimination reactions due to Cl⁻ leaving groups.

3-((tert-Butoxycarbonyl)amino)-3-methylbutanoic Acid

  • CAS: 129765-95-3 | Formula: C₁₀H₁₉NO₄ (inferred) | Molecular Weight: ~217.26 g/mol
  • Key Features: Incorporates a Boc-protected amino group.
  • Comparison: The Boc group stabilizes the amino functionality against degradation, making this compound suitable for peptide synthesis.

2-(Benzylamino)-3-methylbutanoic Acid Hydrochloride

  • CAS: 1396964-70-7 | Formula: C₁₂H₁₈ClNO₂ | Molecular Weight: 267.73 g/mol
  • Key Features: Benzyl-substituted amino group and hydrochloride salt.
  • Comparison: The benzyl group enhances lipophilicity, favoring membrane permeability in drug candidates. The hydrochloride salt improves aqueous solubility, whereas the dichloroamino group may reduce solubility due to increased hydrophobicity from chlorine atoms.

3-(3-Amino-3-methylbutanamido)-3-methylbutanoic Acid Hydrochloride

  • CAS : 1803609-00-8 | Formula : C₁₀H₂₁ClN₂O₃ | Molecular Weight : 252.74 g/mol
  • Key Features: Contains an amido-linked secondary amino group.
  • Comparison: The amido group enables hydrogen bonding and structural rigidity, useful in small-molecule scaffolds.

Research Implications and Gaps

  • Reactivity: The dichloroamino group’s propensity for Cl⁻ elimination (analogous to dichlorocarbene precursors) could enable cross-coupling or cycloaddition reactions, but experimental validation is needed .
  • Stability: Unlike Boc-protected or benzylated analogs, the dichloroamino variant may require low-temperature storage or inert atmospheres to prevent decomposition.
  • Biological Activity: Chlorinated amino acids are rare in nature; synthetic derivatives might exhibit novel antimicrobial or enzyme-inhibitory properties, warranting toxicity and efficacy studies.

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